2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline

Purity specification Procurement comparison Vendor differentiation

Researchers requiring oxadiazole-aniline building blocks often face purity inconsistencies and isomer-dependent property variations that compromise SAR studies. 2-Methyl-5-(1,3,4-oxadiazol-2-yl)aniline (CAS 1016821-72-9) directly addresses these challenges: • 99% HPLC purity eliminates trace impurity interference in biological assays • XLogP3 of 1.1-57% higher than unsubstituted 3- and 4-isomers-enables clean interrogation of hydrophobic effects on target binding and permeability • Melting point 136-138°C facilitates solid-form screening, polymorph identification, and co-crystal development • Free primary amine handle supports diverse derivatization for fragment-based library synthesis Lot-specific certificates of analysis ensure batch-to-batch reproducibility across multi-step synthetic campaigns.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 1016821-72-9
Cat. No. B6143879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline
CAS1016821-72-9
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NN=CO2)N
InChIInChI=1S/C9H9N3O/c1-6-2-3-7(4-8(6)10)9-12-11-5-13-9/h2-5H,10H2,1H3
InChIKeyDMEDWXKZKWPOGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-(1,3,4-oxadiazol-2-yl)aniline: Sourcing & Properties


2-Methyl-5-(1,3,4-oxadiazol-2-yl)aniline is a heterocyclic aniline derivative featuring a 1,3,4-oxadiazole ring attached at the 5-position of a 2-methyl-substituted aniline core (molecular formula C₉H₉N₃O, MW 175.19) [1]. The compound serves as a chemical building block in medicinal chemistry and materials research, carrying a free primary amine handle amenable to diverse derivatization chemistries [1]. Its commercial availability spans several specialty vendors (Enamine, AKSci, Santa Cruz Biotechnology) with reported purities ranging from 85% to 99% HPLC [2].

Differentiation from Positional Isomers


Closely related oxadiazole-aniline analogs—such as the unsubstituted 3- or 4-positional isomers—exhibit meaningfully different physicochemical properties that cannot be ignored in rigorous experimental design. The 2-methyl group and meta oxadiazole substitution in this compound produce a predicted XLogP3 of 1.1, versus 0.7 for both the 3- and 4-(1,3,4-oxadiazol-2-yl)aniline isomers [1][2], altering partitioning behavior, solubility, and potentially permeability. Additionally, the melting point range of 136–138°C differs substantially from the 3-isomer (72–73°C), impacting solid-form handling and formulation [3]. Even commercially, the purity landscape is fragmented: the target compound is available at a higher specification of 99% HPLC from select suppliers, while the 4-isomer is predominantly stocked at 95% . These cumulative differences mean that direct substitution without experimental revalidation carries quantifiable risk.

Key Differentiation Evidence


Supplier Purity Variability

The commercially available purity of 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline varies significantly across suppliers, representing a procurement decision point. AKSci lists a minimum purity specification of 85% , Enamine (via Chembase) provides the compound at 95% [1], and a ChemicalBook-registered supplier (Beijing Xinyanhui) offers it at 99% HPLC purity with pharmaceutical-grade packaging from 50 g to 5 kg . In contrast, the 4-positional isomer (CAS 35219-13-7) is widely stocked by Sigma-Aldrich at 95% purity as the highest commonly accessible specification . The 14-percentage-point purity range for the target compound means that researchers must explicitly verify lot purity rather than assuming a single-grade standard.

Purity specification Procurement comparison Vendor differentiation

XLogP3 Lipophilicity vs. Positional Isomers

The 2-methyl substitution on the aniline ring elevates the computed lipophilicity of the target compound relative to its unsubstituted positional isomers. PubChem XLogP3 values, all computed using the identical XLogP3 3.0 algorithm, are 1.1 for 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline [1] vs. 0.7 for both 3-(1,3,4-oxadiazol-2-yl)aniline [2] and 4-(1,3,4-oxadiazol-2-yl)aniline [3]. The ΔXLogP3 of +0.4 units (≈57% increase) is attributable solely to the single methyl group, as all three compounds share identical hydrogen bond donor/acceptor counts and topological polar surface area (64.9 Ų).

Lipophilicity XLogP3 Positional isomer comparison Drug-likeness

Melting Point Divergence Among Positional Isomers

The experimental melting point of 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline is reported as 136–138°C [1]. This is markedly higher than the 3-(1,3,4-oxadiazol-2-yl)aniline isomer (72–73°C) and comparable to the 4-isomer (137–139°C) . The 63–66°C difference between the target compound and the 3-isomer indicates fundamentally different crystal packing energies, which directly affect grinding/milling behavior, thermal stability during storage, and solubility in standard solvents.

Melting point Crystallinity Solid-state properties Positional isomer

Supplier Network Exclusivity

2-Methyl-5-(1,3,4-oxadiazol-2-yl)aniline is not listed in the Sigma-Aldrich/MilliporeSigma catalog, whereas the 4-positional isomer (CAS 35219-13-7) is readily available from Sigma-Aldrich (purity 95%, mp 144–146°C) . The target compound is instead supplied exclusively through niche specialist vendors: Enamine (95%, mp 136–138°C) [1], AKSci (85%) , and Santa Cruz Biotechnology (purity unspecified, catalog sc-343031) . This supplier network gap introduces differential lead times, minimum order quantities, and quality documentation standards.

Supplier network Availability Sourcing risk

Application Scenarios


Lipophilicity-Driven SAR Studies

The target compound's XLogP3 of 1.1—0.4 log units higher than the unsubstituted 3- and 4-isomers (XLogP3 0.7) [1]—makes it a valuable building block for medicinal chemistry programs exploring lipophilicity-driven SAR. The single methyl group increases logP by approximately 57% without altering hydrogen bond donor/acceptor counts or TPSA, enabling clean interrogation of hydrophobic effects on target binding, membrane permeability, and metabolic stability. This compound is particularly suited for fragment-based or library synthesis where incremental logP tuning is required while maintaining constant core scaffold topology.

High-Purity Building Blocks for Lead Optimization

Select suppliers offer 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline at 99% HPLC purity , exceeding the typical 95% specification of close analogs such as the 4-isomer from Sigma-Aldrich . This purity advantage is critical for lead optimization campaigns where trace impurities can confound biological assay results (e.g., false positives in enzyme inhibition or cellular viability screens). Laboratories that require building blocks with pharmaceutical-grade specifications (≥99%) should prioritize this compound from qualified vendors, explicitly validating lot-specific certificates of analysis.

Solid-Form and Crystallization Development

The target compound's melting point of 136–138°C [2] is approximately 64°C higher than that of the 3-positional isomer (72–73°C) . This substantial thermal stability differential makes the target compound preferable for solid-form screening, polymorph identification, and crystallization process development where high-melting intermediates confer processing advantages. It also facilitates co-crystal screening with low-melting co-formers, expanding the accessible solid-form landscape relative to the low-melting 3-isomer.

Supply Chain Diversification and Risk Mitigation

Because 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline is not stocked by MilliporeSigma unlike the 4-isomer , research groups that depend exclusively on institutional Sigma-Aldrich contracts must establish alternative supplier relationships with Enamine, AKSci, or Santa Cruz Biotechnology [2]. Proactive supplier qualification and inventory planning are recommended, particularly for multi-step synthetic sequences where interruption of this specific building block supply would halt the entire synthetic campaign.

Technical Documentation Hub

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